N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine
Description
N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyclohexylmethylsulfonyl group, a methoxyethyl group, and a methylpropan-2-amine group attached to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3S/c1-15(2)20(3)13-17-12-19-18(21(17)10-11-24-4)25(22,23)14-16-8-6-5-7-9-16/h12,15-16H,5-11,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGZDSSKDMPFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CN=C(N1CCOC)S(=O)(=O)CC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine involves multiple steps
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile and a suitable coupling partner. This reaction is typically catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .
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Introduction of Substituents: : The cyclohexylmethylsulfonyl group can be introduced through a sulfonylation reaction using cyclohexylmethylsulfonyl chloride and a base such as triethylamine. The methoxyethyl group can be added via an alkylation reaction using 2-methoxyethyl bromide. Finally, the methylpropan-2-amine group can be attached through a reductive amination reaction using N-methylpropan-2-amine and a reducing agent such as sodium cyanoborohydride .
Chemical Reactions Analysis
N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the methoxyethyl group, leading to the formation of a carboxylic acid derivative .
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride. The reduction usually targets the sulfonyl group, converting it to a sulfide .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols .
Scientific Research Applications
N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine has several scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.
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Biology: : In biological research, the compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with metal ions in enzyme active sites, making it a potential candidate for drug development .
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Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation. Its ability to inhibit specific enzymes makes it a promising lead compound for drug discovery .
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Industry: : In the industrial sector, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine involves its interaction with enzyme active sites. The imidazole ring can coordinate with metal ions, such as zinc or iron, present in the active sites of enzymes. This coordination disrupts the normal function of the enzyme, leading to inhibition of its activity. The compound’s sulfonyl and methoxyethyl groups further enhance its binding affinity and specificity for the target enzyme .
Comparison with Similar Compounds
N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine can be compared with other imidazole-containing compounds, such as:
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Histidine: : An essential amino acid with an imidazole side chain. Unlike the compound , histidine is naturally occurring and plays a crucial role in protein structure and function .
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Metronidazole: : An antibiotic and antiprotozoal medication containing an imidazole ring. Metronidazole is used to treat infections caused by anaerobic bacteria and protozoa .
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Clotrimazole: : An antifungal medication with an imidazole ring. Clotrimazole is used to treat various fungal infections by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclohexylmethylsulfonyl and methoxyethyl groups differentiates it from other imidazole-containing compounds and enhances its potential as a versatile research tool and therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
